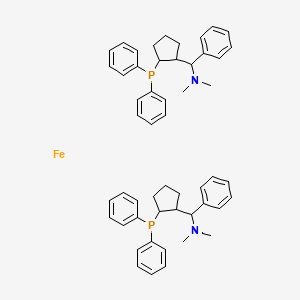
2,3-Di(octadec-6-enoyloxy)propyl octadec-6-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Di(octadec-6-enoyloxy)propyl octadec-6-enoate is an organic compound belonging to the class of triacylglycerols. These compounds consist of three fatty acid chains covalently bonded to a glycerol molecule through ester linkages.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Di(octadec-6-enoyloxy)propyl octadec-6-enoate typically involves the esterification of glycerol with octadec-6-enoic acid. The reaction is catalyzed by acidic or enzymatic catalysts under controlled temperature and pressure conditions. The process can be summarized as follows:
Esterification Reaction: Glycerol reacts with octadec-6-enoic acid in the presence of an acid catalyst (e.g., sulfuric acid) or an enzyme (e.g., lipase).
Reaction Conditions: The reaction is carried out at elevated temperatures (around 60-80°C) and may require a vacuum to remove water formed during the reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes using continuous reactors. The process is optimized for high yield and purity, often employing advanced separation techniques such as distillation and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2,3-Di(octadec-6-enoyloxy)propyl octadec-6-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: Hydrogenation can reduce the double bonds to form saturated derivatives.
Substitution: Ester groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation is typically carried out using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt).
Substitution: Nucleophilic substitution reactions can be facilitated by bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: Epoxides, diols, and hydroxylated fatty acids.
Reduction: Saturated triacylglycerols.
Substitution: Modified triacylglycerols with different ester groups.
Scientific Research Applications
2,3-Di(octadec-6-enoyloxy)propyl octadec-6-enoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying esterification and transesterification reactions.
Biology: Investigated for its role in lipid metabolism and as a component of cell membranes.
Medicine: Explored for its potential in drug delivery systems and as a bioactive lipid with anti-inflammatory properties.
Industry: Utilized in the production of biodegradable lubricants, surfactants, and cosmetics
Mechanism of Action
The mechanism of action of 2,3-Di(octadec-6-enoyloxy)propyl octadec-6-enoate involves its interaction with lipid metabolic pathways. The compound is hydrolyzed by lipases to release free fatty acids and glycerol, which can then participate in various biochemical processes. The unsaturated fatty acids may also modulate inflammatory responses by interacting with specific receptors and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Glycerol Trioleate: Similar structure but with oleic acid instead of octadec-6-enoic acid.
Glycerol Tristearate: Contains saturated stearic acid chains.
Glycerol Tripalmitate: Contains palmitic acid chains.
Uniqueness
2,3-Di(octadec-6-enoyloxy)propyl octadec-6-enoate is unique due to its specific unsaturated fatty acid composition, which imparts distinct chemical and biological properties. Its ability to undergo various chemical modifications and its potential bioactivity make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C57H104O6 |
|---|---|
Molecular Weight |
885.4 g/mol |
IUPAC Name |
2,3-di(octadec-6-enoyloxy)propyl octadec-6-enoate |
InChI |
InChI=1S/C57H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h34-39,54H,4-33,40-53H2,1-3H3 |
InChI Key |
SEMJUQWPYRYUOY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC=CCCCCC(=O)OCC(COC(=O)CCCCC=CCCCCCCCCCCC)OC(=O)CCCCC=CCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1-azabicyclo[2.2.2]octan-3-yl)-7-oxo-4H-thieno[3,2-b]pyridine-6-carboxamide;hydrochloride](/img/structure/B13394165.png)
![[5-Hydroxy-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl 3-phenylprop-2-enoate](/img/structure/B13394186.png)

![7-[3-Hydroxy-2-(3-hydroxy-5-phenylpent-1-enyl)-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B13394190.png)

![8-Methoxy-4,4,11,11-tetramethyl-3,5,10,12-tetraoxatricyclo[7.3.0.02,6]dodecan-7-ol](/img/structure/B13394216.png)
![4,9,10,33-Tetrahydroxy-1,8,13,28-tetramethyl-11,17,21,26,31-pentaoxadecacyclo[17.17.3.14,8.02,16.05,7.010,14.016,39.033,37.034,36.015,40]tetraconta-13,15(40),19(39),28-tetraene-12,18,22,25,30-pentone](/img/structure/B13394219.png)
![5-hydroxy-3,5,8a-trimethyl-4a,6,7,8-tetrahydro-4H-benzo[f][1]benzofuran-2-one](/img/structure/B13394224.png)
![7-[2-(Furan-3-yl)ethyl]-6,7-dimethyl-3,4,5,6-tetrahydrocyclodeca[c]furan-1-one](/img/structure/B13394232.png)
![(R)-6-[2-[Ethyl[4-[2-(ethylamino)ethyl]benzyl]amino]-4-methoxyphenyl]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B13394236.png)
![[5-(2-acetyloxypropan-2-yl)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-6-yl] 2-methylbut-2-enoate](/img/structure/B13394237.png)
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 1,10-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13394238.png)
![6,7,8-Trihydroxy-5-(hydroxymethyl)hexahydroimidazo[1,2-a]pyridine-2,3-dione](/img/structure/B13394239.png)
